molecular formula C10H18ClNS B1445770 1-(Thiophen-3-yl)hexan-1-amine hydrochloride CAS No. 1864057-11-3

1-(Thiophen-3-yl)hexan-1-amine hydrochloride

Cat. No.: B1445770
CAS No.: 1864057-11-3
M. Wt: 219.78 g/mol
InChI Key: PNBFHEJSASWIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-3-yl)hexan-1-amine hydrochloride is a chemical compound with the molecular formula C10H18ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used for research purposes and has various applications in scientific studies due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-3-yl)hexan-1-amine hydrochloride typically involves the reaction of thiophene derivatives with hexylamine under controlled conditions. One common method includes the use of thiophene-3-carboxaldehyde, which undergoes reductive amination with hexylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-yl)hexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Thiophen-3-yl)hexan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)hexan-1-amine hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiophene ring is known to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl chain length, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring also imparts distinct electronic properties, making it valuable in various research applications .

Properties

IUPAC Name

1-thiophen-3-ylhexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS.ClH/c1-2-3-4-5-10(11)9-6-7-12-8-9;/h6-8,10H,2-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBFHEJSASWIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CSC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.